2,4-Dimethyl-3-hydroxypyridine
CAS No.: 27296-76-0
Cat. No.: VC2366219
Molecular Formula: C7H9NO
Molecular Weight: 123.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 27296-76-0 |
---|---|
Molecular Formula | C7H9NO |
Molecular Weight | 123.15 g/mol |
IUPAC Name | 2,4-dimethylpyridin-3-ol |
Standard InChI | InChI=1S/C7H9NO/c1-5-3-4-8-6(2)7(5)9/h3-4,9H,1-2H3 |
Standard InChI Key | YOLWXYGTOQALFW-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NC=C1)C)O |
Canonical SMILES | CC1=C(C(=NC=C1)C)O |
Introduction
Chemical Structure and Identification
Structural Features and Identification
2,4-Dimethyl-3-hydroxypyridine (C₇H₉NO) features a pyridine ring with methyl groups at the 2 and 4 positions and a hydroxyl group at position 3. This specific arrangement of functional groups contributes to its unique chemical behavior and reactivity profile. The compound is registered with CAS number 27296-76-0 and has been studied for its distinct properties within the pyridinol family of compounds .
The structural characteristics of this compound can be represented through various chemical identifiers, providing standardized methods for its documentation and reference in scientific literature.
Table 1: Structural Identifiers for 2,4-Dimethyl-3-hydroxypyridine
Identifier Type | Value |
---|---|
IUPAC Name | 2,4-dimethylpyridin-3-ol |
Molecular Formula | C₇H₉NO |
CAS Number | 27296-76-0 |
InChI | InChI=1S/C7H9NO/c1-5-3-4-8-6(2)7(5)9/h3-4,9H,1-2H3 |
InChIKey | YOLWXYGTOQALFW-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NC=C1)C)O |
Physical and Chemical Properties
The physical and chemical properties of 2,4-Dimethyl-3-hydroxypyridine have been extensively characterized through computational and experimental methods. These properties determine its behavior in various environments and inform its potential applications.
Table 2: Physical and Chemical Properties of 2,4-Dimethyl-3-hydroxypyridine
Property | Value |
---|---|
Molecular Weight | 123.15 g/mol |
Exact Mass | 123.068413911 Da |
XLogP3-AA | 1.3 |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 2 |
Rotatable Bond Count | 0 |
The compound demonstrates significant hydrophobicity with an XLogP3-AA value of 1.3, indicating moderate lipophilicity . This property affects its solubility profile and membrane permeability, which are important considerations for potential biological applications. With one hydrogen bond donor and two hydrogen bond acceptors, the molecule can participate in hydrogen bonding interactions, influencing its intermolecular associations and reactivity in various chemical environments.
Synthesis and Preparation Methods
General Synthetic Approaches
The synthesis of 2,4-Dimethyl-3-hydroxypyridine has been documented in scientific literature, with several approaches available depending on starting materials and desired purity. According to published research, one general synthetic strategy involves a low-temperature aryl bromide-to-alcohol conversion as the final step .
2,4-Dimethyl-3-hydroxypyridine can be prepared from its corresponding 3-bromopyridine precursor. This conversion typically occurs under controlled conditions to ensure high yield and purity of the final product. The synthetic route allows for efficient production of the compound, which is essential for both research applications and potential industrial uses .
Chemical Reactivity and Stability
Stability Characteristics
One of the noteworthy properties of 2,4-Dimethyl-3-hydroxypyridine is its remarkable stability to air oxidation. According to research findings, this compound has demonstrated indefinite stability when exposed to atmospheric conditions . This exceptional stability distinguishes it from some related pyridinols and is a valuable characteristic for compounds intended for use as antioxidants, suggesting longer shelf life and effectiveness in various environmental conditions.
Reactivity with Radical Species
The reactivity of 2,4-Dimethyl-3-hydroxypyridine with radical species, particularly peroxyl radicals, has been investigated through kinetic studies of radical-initiated styrene autoxidations under controlled conditions. These experiments have revealed important insights into its mechanism of action as an antioxidant and its relative effectiveness compared to other compounds .
The compound's ability to react with and neutralize radical species is fundamental to its antioxidant properties. The hydroxyl group at position 3 plays a crucial role in this reactivity, serving as a hydrogen donor in radical scavenging processes. The specific positioning of this group, in conjunction with the electron-donating effects of the methyl substituents, contributes to its efficacy in interrupting radical chain reactions.
Antioxidant Properties and Mechanisms
Chain-Breaking Antioxidant Activity
Research has established that 2,4-Dimethyl-3-hydroxypyridine and related 6-substituted-2,4-dimethyl-3-pyridinols exhibit remarkable antioxidant properties. Studies have shown that these compounds function as chain-breaking antioxidants, effectively interrupting the propagation of radical chain reactions that occur during oxidative processes .
The antioxidant efficiency of 2,4-Dimethyl-3-hydroxypyridine is attributed to its ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals, thereby inhibiting the chain reaction of oxidation processes. This mechanism is fundamental to its potential applications in preventing oxidative damage in various systems.
Comparative Antioxidant Efficacy
Experimental evaluations have demonstrated that some of the newly synthesized pyridinols, including 2,4-Dimethyl-3-hydroxypyridine, are among the most effective phenolic chain-breaking antioxidants reported in scientific literature . This high efficacy positions these compounds as potentially valuable alternatives to currently used antioxidants in various applications.
Comparative studies examining the relative antioxidant capacities of different pyridinols have provided insights into structure-activity relationships, highlighting the importance of specific structural features for optimal antioxidant performance. These findings contribute to the understanding of how structural modifications can enhance or diminish antioxidant efficacy.
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